molecular formula C7H9FO3 B2944018 Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate CAS No. 1793092-96-2

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate

Cat. No.: B2944018
CAS No.: 1793092-96-2
M. Wt: 160.144
InChI Key: ZLENGPIYFNYJAJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is a chemical compound with the molecular formula C7H9FO3. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate can be synthesized through a multi-step process. One common method involves the Horner–Wadsworth–Emmons reaction, where a phosphonate ester reacts with an aldehyde or ketone to form an α,β-unsaturated ester. In this case, the starting material is typically a fluorinated phosphonate ester, which reacts with oxetan-3-one under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkoxides, amines, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Ring-opening: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate can be compared with other similar compounds, such as:

This compound stands out due to the presence of the fluorine atom, which enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3/c1-2-11-7(9)6(8)5-3-10-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLENGPIYFNYJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1COC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793092-96-2
Record name ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
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